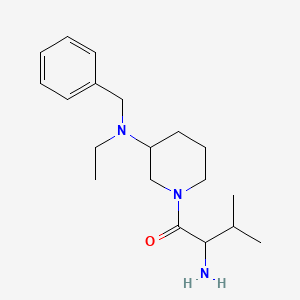![molecular formula C10H13N4Na2O14P3 B14783018 disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine 5’-triphosphate disodium salt is a nucleotide analog that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is particularly important in the study of nucleic acid metabolism and has applications in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inosine 5’-triphosphate disodium salt can be synthesized through the phosphorylation of inosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the triphosphate group.
Industrial Production Methods: Industrial production of inosine 5’-triphosphate disodium salt often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium ammoniagenes, are used to produce inosine, which is then chemically phosphorylated to form the triphosphate derivative. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Inosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine 5’-diphosphate and inosine 5’-monophosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Strong nucleophiles such as sodium azide (NaN3) are often employed.
Major Products:
Oxidation: Inosine 5’-diphosphate, inosine 5’-monophosphate.
Reduction: Reduced forms of inosine derivatives.
Substitution: Various substituted inosine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Inosine 5’-triphosphate disodium salt is widely used in scientific research due to its versatility:
Mécanisme D'action
Inosine 5’-triphosphate disodium salt exerts its effects by interacting with various molecular targets and pathways:
GTP Hydrolysis Prevention: It prevents the hydrolysis of guanosine 5’-triphosphate, which is catalyzed by transducin.
Effector System Initiation: It supports the initiation of effector systems and can induce secretion in permeabilized cells more efficiently than guanosine 5’-triphosphate.
Reovirus Transcription: It can replace guanosine 5’-triphosphate in the initiation and elongation steps of reovirus transcription.
G-Protein Activation: It can activate G-proteins, thereby influencing various signaling pathways.
Comparaison Avec Des Composés Similaires
Inosine 5’-triphosphate disodium salt is unique in its ability to replace guanosine 5’-triphosphate in several biochemical processes. Similar compounds include:
Inosine 5’-diphosphate trisodium salt: Used in studies of nucleoside diphosphatase enzymes.
Inosine 5’-monophosphate disodium salt: Used as a substrate in studies of inosine-5’-monophosphate dehydrogenase.
Adenosine 5’-triphosphate disodium salt: Commonly used in studies of ATPase enzymes and energy metabolism.
Inosine 5’-triphosphate disodium salt stands out due to its specific applications in preventing guanosine 5’-triphosphate hydrolysis and its role in reovirus transcription, making it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H13N4Na2O14P3 |
|---|---|
Poids moléculaire |
552.13 g/mol |
Nom IUPAC |
disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2 |
Clé InChI |
CTGDHHMAJMSJFW-UHFFFAOYSA-L |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)





![5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)

![tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate](/img/structure/B14783008.png)
![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
